1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
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Description
1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H26N10O3S and its molecular weight is 510.58. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition
Research on similar compounds emphasizes the importance of understanding the metabolism and disposition of novel therapeutic agents. For example, studies on orexin receptor antagonists and cannabinoid receptor antagonists highlight the complex metabolic pathways these compounds undergo in the human body. They are primarily metabolized in the liver, with fecal and urinary excretion being significant routes of elimination (Renzulli et al., 2011); (Miao et al., 2012). Understanding these pathways is crucial for predicting drug interactions, potential toxicities, and tailoring individualized treatment plans.
Pharmacokinetics
Pharmacokinetic studies are essential for characterizing how a drug is absorbed, distributed, metabolized, and excreted in the body. For instance, the disposition of selective cannabinoid receptor antagonists in humans has been thoroughly investigated, providing critical insights into their absorption rates, bioavailability, and the extent of their metabolism (Z. Miao et al., 2012). Such studies are indispensable for the rational design of dosing regimens and for ensuring optimal therapeutic efficacy.
Therapeutic Potential and Mechanisms of Action
While the direct therapeutic applications of "1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide" are not discussed, related compounds have been explored for their potential in treating various conditions. For example, temozolomide has shown promise in treating low-grade gliomas, with studies demonstrating its effectiveness and tolerability in this patient population (Quinn et al., 2003). These findings underscore the potential of novel compounds in addressing unmet medical needs.
Properties
IUPAC Name |
1-[3-methyl-2,6-dioxo-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N10O3S/c1-29-18-16(19(34)25-21(29)35)31(20(24-18)30-11-8-14(9-12-30)17(23)33)10-5-13-36-22-26-27-28-32(22)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3,(H2,23,33)(H,25,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYUHQJUKUXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CCCSC4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972788 |
Source
|
Record name | 1-(6-Hydroxy-3-methyl-2-oxo-7-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-55-2 |
Source
|
Record name | 1-(6-Hydroxy-3-methyl-2-oxo-7-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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